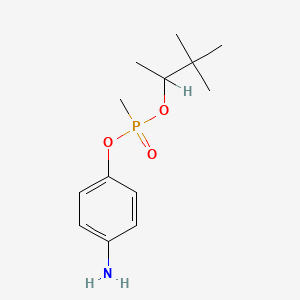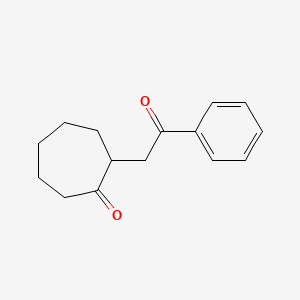
Cycloheptanone, 2-(2-oxo-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- is a chemical compound with the molecular formula C15H18O2 It is a derivative of cycloheptanone, featuring a phenylethyl group attached to the second carbon of the cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cycloheptanone, 2-(2-oxo-2-phenylethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of cycloheptanone, 2-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different structural properties.
Cyclooctanone: An eight-membered ring ketone with distinct chemical behavior.
Tropinone: A bicyclic ketone with unique pharmacological properties.
Uniqueness
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- is unique due to its seven-membered ring structure combined with a phenylethyl group This combination imparts specific chemical and physical properties that differentiate it from other cyclic ketones
Propriétés
Numéro CAS |
54669-79-3 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-phenacylcycloheptan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
Clé InChI |
RYFPHAYLPBOGTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
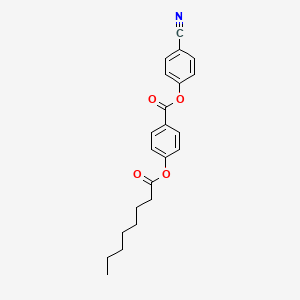
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)

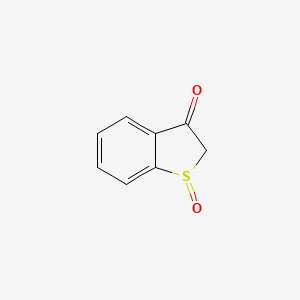
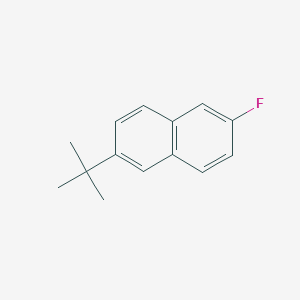
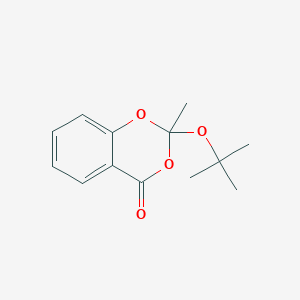

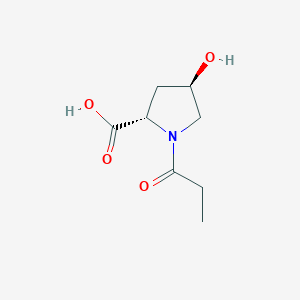

![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
